Cas no 91004-38-5 (3-acetamido-4-hydroxybenzoic acid)

3-acetamido-4-hydroxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 3-(acetylamino)-4-hydroxy-
- 3-(Acetylamino)-4-hydroxybenzoic acid
- 3-acetamido-4-hydroxybenzoic acid
- 3-Acetamino-4-hydroxy-benzoesaeure
- 3-Acetylamino-4-hydroxy-benzoesaeure
- 3-acetylamino-4-hydroxy-benzoic acid
- Benzoic acid,3-(acetylamino)-4-hydroxy
- EN300-907565
- SCHEMBL81134
- AKOS023884914
- 3-Acetamido-4-hydroxybenzoicacid
- MFCD14583147
- AS-8424
- DTXSID50708165
- 91004-38-5
- 3-acetylamino-4-hydroxybenzoic acid
- CHEMBL4590347
- CHEBI:140603
- 3-acetamino-4-hydroxybenzoic acid
- G62779
- DTXCID90658913
-
- MDL: MFCD14583147
- インチ: InChI=1S/C9H9NO4/c1-5(11)10-7-4-6(9(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14)
- InChIKey: BXBFVCYLJXGOGI-UHFFFAOYSA-N
- ほほえんだ: CC(NC1=C(O)C=CC(C(O)=O)=C1)=O
計算された属性
- せいみつぶんしりょう: 195.05300
- どういたいしつりょう: 195.05315777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 86.6Ų
じっけんとくせい
- PSA: 90.12000
- LogP: 1.69830
3-acetamido-4-hydroxybenzoic acid セキュリティ情報
3-acetamido-4-hydroxybenzoic acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
3-acetamido-4-hydroxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-907565-0.25g |
3-acetamido-4-hydroxybenzoic acid |
91004-38-5 | 95.0% | 0.25g |
$393.0 | 2025-03-21 | |
Enamine | EN300-907565-2.5g |
3-acetamido-4-hydroxybenzoic acid |
91004-38-5 | 95.0% | 2.5g |
$838.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532281-250mg |
3-Acetamido-4-hydroxybenzoic acid |
91004-38-5 | 98% | 250mg |
¥814.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532281-1g |
3-Acetamido-4-hydroxybenzoic acid |
91004-38-5 | 98% | 1g |
¥2538.00 | 2024-04-25 | |
Ambeed | A645950-250mg |
3-Acetamido-4-hydroxybenzoic acid |
91004-38-5 | 95% | 250mg |
$97.0 | 2025-03-05 | |
Enamine | EN300-907565-1g |
3-acetamido-4-hydroxybenzoic acid |
91004-38-5 | 1g |
$428.0 | 2023-09-01 | ||
Apollo Scientific | OR110291-250mg |
3-Acetamido-4-hydroxybenzoic acid |
91004-38-5 | 250mg |
£58.00 | 2025-02-19 | ||
Apollo Scientific | OR110291-1g |
3-Acetamido-4-hydroxybenzoic acid |
91004-38-5 | 1g |
£195.00 | 2025-02-19 | ||
Enamine | EN300-907565-0.1g |
3-acetamido-4-hydroxybenzoic acid |
91004-38-5 | 95.0% | 0.1g |
$376.0 | 2025-03-21 | |
Enamine | EN300-907565-0.5g |
3-acetamido-4-hydroxybenzoic acid |
91004-38-5 | 95.0% | 0.5g |
$410.0 | 2025-03-21 |
3-acetamido-4-hydroxybenzoic acid 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
3-acetamido-4-hydroxybenzoic acidに関する追加情報
Benzoic Acid, 3-(Acetylamino)-4-Hydroxy-
Benzoic acid, 3-(acetylamino)-4-hydroxy-, also known by its CAS number 91004-38-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzoic acid backbone with specific substituents that confer it with distinctive chemical and biological properties. The presence of an acetylamino group at the third position and a hydroxyl group at the fourth position on the benzene ring makes this compound a valuable subject for research in drug discovery and material science.
The synthesis of benzoic acid, 3-(acetylamino)-4-hydroxy- involves a series of well-defined chemical reactions that ensure the precise placement of substituents on the aromatic ring. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, making it more efficient and cost-effective. These improvements are particularly important for scaling up production to meet the growing demand in various applications.
One of the most promising areas of research involving this compound is its potential application in drug development. Studies have shown that benzoic acid, 3-(acetylamino)-4-hydroxy- exhibits significant bioactivity, particularly in modulating key cellular pathways associated with diseases such as cancer and neurodegenerative disorders. For instance, recent research has highlighted its ability to inhibit certain enzymes that play a critical role in tumor progression. This finding has sparked interest among pharmaceutical companies looking to develop new therapeutic agents.
In addition to its pharmacological applications, benzoic acid, 3-(acetylamino)-4-hydroxy- has also been explored for its potential use in materials science. Its unique chemical structure makes it a candidate for applications in the development of advanced materials such as polymers and sensors. Researchers are particularly interested in its ability to form stable complexes with metal ions, which could be harnessed for creating novel materials with enhanced properties.
The structural elucidation of this compound has been made possible through advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques have provided insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and biological activity. Furthermore, computational chemistry methods have been employed to predict the compound's behavior under various conditions, aiding in the design of more effective synthetic routes.
The safety profile of benzoic acid, 3-(acetylamino)-4-hydroxy- has also been a focus of recent studies. Researchers have investigated its toxicity profile to assess its suitability for use in pharmaceutical applications. Preliminary results suggest that it exhibits low toxicity at therapeutic doses, making it a promising candidate for further development.
In conclusion, benzoic acid, 3-(acetylamino)-4-hydroxy-, or CAS No. 91004-38-5, is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and bioactivity make it an attractive target for ongoing research efforts aimed at harnessing its full potential in drug discovery and materials science.
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